molecular formula C10H20BNO3 B14133583 6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol CAS No. 89188-36-3

6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol

Cat. No.: B14133583
CAS No.: 89188-36-3
M. Wt: 213.08 g/mol
InChI Key: NKSJMNXEJZMSMG-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol is a boron-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of cyclohexylamine with boronic acids or boronates. One common method is the reaction of cyclohexylamine with methylboronic acid in the presence of a suitable solvent and catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include boronic acids, boronates, and substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific structural features, such as the presence of a cyclohexyl group and a hydroxyl group, which confer distinct reactivity and properties.

Properties

CAS No.

89188-36-3

Molecular Formula

C10H20BNO3

Molecular Weight

213.08 g/mol

IUPAC Name

6-cyclohexyl-2-hydroxy-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C10H20BNO3/c13-11-14-8-6-12(7-9-15-11)10-4-2-1-3-5-10/h10,13H,1-9H2

InChI Key

NKSJMNXEJZMSMG-UHFFFAOYSA-N

Canonical SMILES

B1(OCCN(CCO1)C2CCCCC2)O

Origin of Product

United States

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